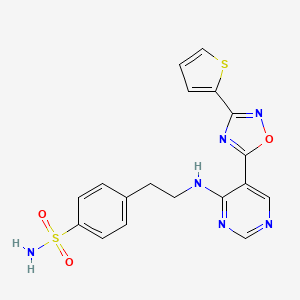
4-(2-((5-(3-(チオフェン-2-イル)-1,2,4-オキサジアゾール-5-イル)ピリミジン-4-イル)アミノ)エチル)ベンゼンスルホンアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-((5-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H16N6O3S2 and its molecular weight is 428.49. The purity is usually 95%.
BenchChem offers high-quality 4-(2-((5-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-((5-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
- チオフェン誘導体は、対象となる化合物も含め、潜在的な生物活性分子として注目を集めています。 研究者らは、抗癌剤、抗炎症剤、抗菌剤、降圧剤などの薬理作用を探求しています .
- チオフェン系分子は、有機半導体において重要な役割を果たします。 それらは、有機電界効果トランジスタ (OFET) および有機発光ダイオード (OLED) の開発に貢献しています .
- チオフェン誘導体は、工業化学において腐食防止剤として応用されています . 腐食から金属を保護する能力により、材料科学やエンジニアリングなど、さまざまな分野で価値があります。
医薬品化学と創薬
有機半導体とエレクトロニクス
腐食防止
材料科学とオプトエレクトロニクス
生物活性と治療
作用機序
Target of Action
The compound “4-(2-((5-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide” contains a thiophene moiety. Thiophene and its derivatives are known to interact with a wide range of targets, including various enzymes and receptors .
Biochemical Pathways
Thiophene derivatives are known to interact with a variety of biochemical pathways due to their wide range of biological activities .
Pharmacokinetics
Thiophene is soluble in most organic solvents like alcohol and ether but insoluble in water , which might influence its bioavailability.
Result of Action
Given the wide range of biological activities exhibited by thiophene derivatives, it’s possible that this compound could have multiple effects at the molecular and cellular level .
生物活性
The compound 4-(2-((5-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide is a complex organic molecule that incorporates a thiophene moiety, an oxadiazole ring, and a pyrimidine structure. This combination of functional groups suggests potential biological activities, particularly in medicinal chemistry. The following sections will explore its biological activity, focusing on anticancer properties, kinase inhibition, and antimicrobial effects.
Chemical Structure and Properties
The compound features several key structural components:
- Thiophene Ring : Known for its diverse biological activities including anti-inflammatory and anticancer properties.
- Oxadiazole Ring : Associated with various pharmacological activities such as anticancer and antimicrobial effects.
- Pyrimidine Moiety : Often linked to nucleoside analogs and known for its role in various biological processes.
Anticancer Activity
Research indicates that oxadiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to the one have been shown to inhibit various cancer cell lines effectively. A study highlighted that oxadiazole compounds demonstrated cytotoxicity against human cancer cell lines with IC50 values in the nanomolar range .
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| Oxadiazole Derivative A | MCF-7 (Breast Cancer) | 31 |
| Oxadiazole Derivative B | HeLa (Cervical Cancer) | 92.4 |
| Target Compound | Various Cancer Lines | TBD |
The compound's mechanism of action may involve the inhibition of critical kinases involved in cancer progression. Notably, derivatives of oxadiazole have shown inhibitory activity against kinases like EGFR and VEGFR-2, which are pivotal in tumor growth and angiogenesis .
Kinase Inhibition
Kinase inhibitors are crucial in cancer therapy due to their role in cell signaling pathways. The target compound is predicted to interact with kinases based on its structural features. Molecular docking studies suggest strong binding affinities to EGFR and VEGFR-2, indicating potential as a selective kinase inhibitor .
The following table summarizes the kinase inhibition data:
| Kinase Target | Inhibitory Activity (IC50) |
|---|---|
| EGFR | 31 nM |
| VEGFR-2 | 11 nM |
| FAK | TBD |
Antimicrobial Activity
The presence of the thiophene ring also suggests potential antimicrobial properties. Studies have shown that thiophene-containing compounds possess significant antibacterial and antifungal activities. For example, derivatives have been reported to inhibit bacterial growth effectively against various strains .
Case Studies
-
Anticancer Evaluation :
A recent study investigated the anticancer effects of a series of oxadiazole derivatives similar to the target compound. The results indicated substantial cytotoxicity against multiple cancer cell lines, suggesting that modifications to the oxadiazole ring enhance biological activity. -
Kinase Inhibition Studies :
In a molecular docking study using Autodock Vina, the target compound was docked against EGFR and VEGFR-2. The binding energies suggested strong interactions, with potential implications for therapeutic applications in oncology. -
Antimicrobial Tests :
Compounds derived from thiophene exhibited broad-spectrum antimicrobial activity. Testing against Gram-positive and Gram-negative bacteria showed promising results, indicating that modifications could lead to novel antimicrobial agents.
特性
IUPAC Name |
4-[2-[[5-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]amino]ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O3S2/c19-29(25,26)13-5-3-12(4-6-13)7-8-21-16-14(10-20-11-22-16)18-23-17(24-27-18)15-2-1-9-28-15/h1-6,9-11H,7-8H2,(H2,19,25,26)(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVDWBMGLWCYEGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NOC(=N2)C3=CN=CN=C3NCCC4=CC=C(C=C4)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














